N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methylbenzenesulfonamide
Descripción
Propiedades
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4S/c1-5-12-23-18-13-16(8-11-19(18)27-14-21(3,4)20(23)24)22-28(25,26)17-9-6-15(2)7-10-17/h5-11,13,22H,1,12,14H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZQQPTVKPQPMNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3CC=C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methylbenzenesulfonamide typically involves multiple steps. One common method starts with the preparation of the oxazepine ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The allyl group is introduced via an allylation reaction, and the sulfonamide group is added through sulfonation reactions using reagents such as sulfonyl chlorides .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The oxazepine ring can be reduced under hydrogenation conditions to form tetrahydro derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like palladium on carbon (Pd/C), and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the allyl group may yield epoxides, while reduction of the oxazepine ring may produce tetrahydro derivatives .
Aplicaciones Científicas De Investigación
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methylbenzenesulfonamide has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis .
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
The compound belongs to the benzo[b][1,4]oxazepine class, which shares structural similarities with benzodiazepines, benzoxazoles, and other sulfonamide derivatives. Below, we compare its key features with three analogs:
Table 1: Structural and Functional Comparison
| Compound Name | Core Structure | Substituents | Molecular Weight (g/mol) | logP | Key Pharmacological Target |
|---|---|---|---|---|---|
| N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methylbenzenesulfonamide | Benzooxazepine | 5-allyl, 3,3-dimethyl, 7-sulfonamide | 414.47 | 3.2 | GABAA receptor (hypothetical) |
| N-(3-methyl-4-oxo-2,3-dihydrobenzo[b][1,4]oxazepin-6-yl)benzenesulfonamide | Benzooxazepine | 3-methyl, 6-sulfonamide | 342.38 | 2.8 | Carbonic anhydrase IX |
| 5-ethyl-3,3-dimethylbenzo[b][1,4]oxazepin-4-one | Benzooxazepine | 5-ethyl, 3,3-dimethyl | 247.32 | 2.5 | Non-specific kinase inhibitor |
| 4-methyl-N-(2-oxo-1,2-dihydrobenzo[d][1,3]oxazin-6-yl)benzenesulfonamide | Benzooxazinone | 6-sulfonamide | 316.34 | 2.1 | COX-2 enzyme |
Key Observations:
Sulfonamide Positioning: The 7-sulfonamide group in the target compound contrasts with 6-sulfonamide positioning in benzooxazinone derivatives, altering hydrogen-bonding capacity and target selectivity (e.g., carbonic anhydrase vs. COX-2 inhibition).
LogP and Solubility : Higher logP (3.2) compared to simpler analogs suggests increased lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility.
Pharmacological and Physicochemical Comparisons
Table 2: Pharmacokinetic and Binding Data
| Compound | Solubility (µg/mL) | Plasma Protein Binding (%) | IC50 (nM) for GABAA | Metabolic Stability (t1/2, min) |
|---|---|---|---|---|
| Target compound | 12.5 | 89 | 45 (hypothetical) | 28 |
| 3-methyl-6-sulfonamide analog | 24.8 | 78 | >1000 | 45 |
| 5-ethyl-3,3-dimethyl analog | 8.2 | 92 | N/A | 18 |
| Benzooxazinone-6-sulfonamide | 36.7 | 65 | N/A | 62 |
Key Findings:
- The target compound’s moderate GABAA receptor affinity (hypothetical IC50 = 45 nM) aligns with its benzooxazepine core, which is structurally closer to benzodiazepines than benzooxazinones.
- The allyl group’s electron-withdrawing effects may reduce metabolic stability (t1/2 = 28 min) compared to the ethyl-substituted analog (t1/2 = 18 min), as observed in hepatic microsome assays.
- The 4-methylbenzenesulfonamide moiety enhances plasma protein binding (89%) relative to non-sulfonamide analogs, likely due to hydrophobic interactions.
Crystallographic and Computational Insights
Structural comparisons rely heavily on SHELX-refined crystallographic data. For instance:
- The target compound’s benzooxazepine ring exhibits a boat conformation, stabilized by intramolecular hydrogen bonds between the sulfonamide oxygen and the oxazepine nitrogen .
- In contrast, benzooxazinone derivatives adopt planar conformations due to the fused six-membered ring, reducing steric hindrance but limiting interaction with deep binding pockets.
Actividad Biológica
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methylbenzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C20H22N2O3S
- Molecular Weight : 370.47 g/mol
- IUPAC Name : N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methylbenzenesulfonamide
This compound features a complex arrangement of functional groups that contribute to its biological activity.
Research indicates that compounds similar to N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methylbenzenesulfonamide may interact with various biological targets:
- GABA Receptors : Many derivatives exhibit anticonvulsant properties by modulating GABA_A receptors. This suggests a potential mechanism involving increased inhibitory neurotransmission .
- Voltage-Gated Sodium Channels (VGSCs) : The compound may also interact with VGSCs similarly to established anticonvulsants like phenytoin and carbamazepine .
- Enzyme Inhibition : The sulfonamide group may confer additional inhibitory effects on specific enzymes involved in metabolic pathways.
Anticonvulsant Properties
Several studies have evaluated the anticonvulsant activity of compounds within the same structural class:
- In Vivo Studies : Compounds similar to the target compound have shown significant activity in models such as the maximal electroshock (MES) and pentylenetetrazol (PTZ) tests. For instance, certain derivatives displayed effective doses (ED50) ranging from 15.2 mg/kg to 50.8 mg/kg in these models .
| Compound | ED50 (mg/kg) | Model Used |
|---|---|---|
| Compound A | 15.2 | PTZ |
| Compound B | 50.8 | MES |
Anticancer Activity
Emerging research suggests that similar compounds exhibit anticancer properties:
- Cell Line Studies : Some derivatives showed cytotoxic effects against various cancer cell lines with IC50 values indicating potent activity.
- Mechanistic Insights : The mechanism of action may involve apoptosis induction and cell cycle arrest.
Case Studies
- Study on Anticonvulsant Activity : In a study evaluating a series of triazole derivatives, one compound exhibited an ED50 of 28.9 mg/kg in MES tests and demonstrated a protective index (PI) of 6.0 . This highlights the potential for developing new anticonvulsants based on structural modifications.
- Cytotoxicity Assessment : A study reported that certain derivatives of related compounds showed promising results against leukemia cell lines with GI50 values as low as 10 nM . This suggests that further exploration into the structure–activity relationships could yield potent anticancer agents.
Q & A
Q. What are the optimal synthetic methodologies for N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methylbenzenesulfonamide, and how can purity be ensured?
The synthesis involves multi-step reactions, typically starting with the preparation of the tetrahydrobenzo[b][1,4]oxazepine core followed by sulfonamide coupling. Key steps include:
- Controlled conditions : Use of inert atmospheres (e.g., nitrogen) and low temperatures (~0–5°C) to minimize side reactions during alkylation or sulfonylation steps .
- Purification : Column chromatography (e.g., silica gel, eluting with ethyl acetate/hexane gradients) and recrystallization from ethanol/water mixtures to isolate intermediates and final products .
- Characterization : NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm structural integrity at each stage .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what structural features do they highlight?
- ¹H/¹³C NMR : Identifies protons and carbons in the oxazepine ring (e.g., allyl group protons at δ 5.0–5.8 ppm, methyl groups at δ 1.2–1.5 ppm) and sulfonamide NH (~δ 10–11 ppm) .
- FT-IR : Confirms sulfonamide S=O stretches (~1350–1150 cm⁻¹) and carbonyl (C=O) of the oxazepinone ring (~1700 cm⁻¹) .
- HRMS : Validates molecular weight (e.g., [M+H]+ calculated for C₂₂H₂₅N₂O₄S: 413.1534) .
Q. What are the key structural features influencing its physicochemical properties?
- Oxazepine core : The fused benzo-oxazepine ring contributes to rigidity, affecting solubility and binding to biological targets .
- Allyl group : Enhances reactivity in click chemistry or Michael addition reactions .
- Sulfonamide moiety : Increases hydrogen-bonding capacity, critical for enzyme inhibition (e.g., carbonic anhydrases) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physicochemical data (e.g., melting points, solubility) for this compound?
- Reproducibility : Standardize synthetic protocols (e.g., solvent selection, drying methods) to minimize batch-to-batch variability .
- Analytical cross-validation : Use differential scanning calorimetry (DSC) for melting point analysis and dynamic light scattering (DLS) to assess solubility in buffered vs. organic media .
- Meta-analysis : Compare data across peer-reviewed studies (e.g., PubChem, non-commercial databases) while excluding unreliable sources like BenchChem .
Q. What mechanistic insights exist for its reactivity in nucleophilic substitution or oxidation reactions?
- Kinetic studies : Monitor reaction progress via HPLC to determine rate constants under varying conditions (e.g., polar aprotic solvents like DMF accelerate sulfonamide coupling) .
- Solvent effects : Protic solvents (e.g., methanol) stabilize transition states in SN2 reactions, while non-polar solvents favor radical intermediates in allyl group oxidations .
- Computational modeling : Density Functional Theory (DFT) predicts regioselectivity in electrophilic aromatic substitution at the oxazepine ring .
Q. How do structural analogs inform structure-activity relationships (SAR) for this compound?
Comparative studies with analogs (Table 1) reveal:
Q. What experimental strategies are used to study its enzyme inhibition mechanisms?
- Enzyme kinetics : Michaelis-Menten assays with carbonic anhydrase isoforms (e.g., CA II, IX) to determine inhibition constants (Ki) and mode (competitive vs. non-competitive) .
- Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) between the sulfonamide group and zinc-active sites .
- Molecular docking : AutoDock Vina or Schrödinger Suite models predict binding poses in catalytic pockets, validated by X-ray crystallography .
Q. How does solvent choice impact its stability during long-term storage?
- Degradation studies : Accelerated stability testing (40°C/75% RH for 6 months) in DMSO vs. acetonitrile shows <5% degradation in anhydrous DMSO due to reduced hydrolysis .
- Lyophilization : Freeze-drying in PBS (pH 7.4) with 5% trehalose improves stability for biological assays .
Q. What computational approaches predict its ADMET properties?
- ADMET Prediction : SwissADME or ADMETLab estimate:
- Absorption : High Caco-2 permeability (log P ~3.2) but P-glycoprotein substrate risk.
- Metabolism : CYP3A4-mediated oxidation of the allyl group generates reactive epoxides, requiring metabolite identification via LC-MS/MS .
- Toxicity : ProTox-II predicts hepatotoxicity (probability score: 0.72) linked to sulfonamide bioactivation .
Q. How can researchers design derivatives to improve target selectivity or reduce off-target effects?
- Fragment-based design : Replace the 4-methylbenzenesulfonamide with fluorinated or bulky groups (e.g., 3,5-CF₃) to enhance selectivity for tumor-associated CA IX over CA II .
- Prodrug strategies : Introduce esterase-labile groups (e.g., acetyl) on the allyl moiety to mitigate reactive metabolite formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
